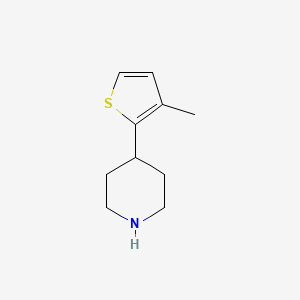
4-(3-Methylthiophen-2-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methylthiophen-2-yl)piperidine is a useful research compound. Its molecular formula is C10H15NS and its molecular weight is 181.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of piperidine derivatives, including 4-(3-Methylthiophen-2-yl)piperidine. Research indicates that compounds with similar structures demonstrate significant inhibition against various bacterial strains. The incorporation of thiophene moieties has been linked to enhanced antimicrobial activity, making these compounds promising candidates for developing new antibiotics .
Anticancer Potential
Piperidine derivatives are being investigated for their anticancer properties. For instance, studies show that this compound can induce apoptosis in cancer cells through mechanisms involving the upregulation of pro-apoptotic genes such as p53 and Bax. This suggests that the compound may serve as a lead structure for developing novel anticancer agents .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is critical for optimizing its biological activity. SAR studies have demonstrated that variations in substituents on the piperidine ring can significantly affect the compound's potency and selectivity against specific biological targets.
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Methyl group | Enhances lipophilicity and bioavailability | |
| Thiophene ring | Increases antimicrobial potency | |
| Chlorine atom | Modulates cytotoxicity in cancer cells |
Inhibition of Enzymatic Activity
This compound has been shown to act as an inhibitor for various enzymes, including those involved in metabolic pathways relevant to infectious diseases. For example, it has been explored as an inhibitor of MenA, an enzyme crucial for the biosynthesis of menaquinone in Mycobacterium tuberculosis. This inhibition presents a potential pathway for treating tuberculosis by disrupting bacterial growth .
Antimicrobial Evaluation
A study evaluated a series of piperidine derivatives, including this compound, revealing that these compounds exhibited significant antibacterial activity against multi-drug resistant strains. The results indicated that modifications to the piperidine framework could enhance efficacy while reducing toxicity .
Anticancer Mechanism
In vitro studies demonstrated that treatment with this compound led to increased apoptosis in various cancer cell lines. The mechanism was linked to the activation of caspases, which are crucial for the apoptotic process .
Propriétés
Formule moléculaire |
C10H15NS |
|---|---|
Poids moléculaire |
181.3 g/mol |
Nom IUPAC |
4-(3-methylthiophen-2-yl)piperidine |
InChI |
InChI=1S/C10H15NS/c1-8-4-7-12-10(8)9-2-5-11-6-3-9/h4,7,9,11H,2-3,5-6H2,1H3 |
Clé InChI |
BKYSVTMISARVBY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=C1)C2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















